(5Z)-3-(4-methylphenyl)-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-METHYLPHENYL)-5-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-1,3-THIAZOLIDINE-2,4-DIONE is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidine-2,4-dione core, which is known for its biological activity, and an indole moiety, which is a common structural motif in many natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-METHYLPHENYL)-5-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-1,3-THIAZOLIDINE-2,4-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzaldehyde with thiazolidine-2,4-dione in the presence of a base to form the intermediate. This intermediate is then reacted with an indole derivative under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-METHYLPHENYL)-5-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-1,3-THIAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-(4-METHYLPHENYL)-5-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-1,3-THIAZOLIDINE-2,4-DIONE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-METHYLPHENYL)-5-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: A class of compounds known for their antidiabetic properties.
Indole Derivatives: Compounds with a wide range of biological activities, including anticancer and antimicrobial effects.
Uniqueness
3-(4-METHYLPHENYL)-5-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-1,3-THIAZOLIDINE-2,4-DIONE is unique due to its combination of a thiazolidine-2,4-dione core and an indole moiety, which imparts a distinct set of chemical and biological properties. This combination allows for a broader range of applications and potential therapeutic effects compared to other similar compounds.
Properties
Molecular Formula |
C18H12N2O3S |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
4-hydroxy-3-(4-methylphenyl)-5-(2-oxoindol-3-yl)-1,3-thiazol-2-one |
InChI |
InChI=1S/C18H12N2O3S/c1-10-6-8-11(9-7-10)20-17(22)15(24-18(20)23)14-12-4-2-3-5-13(12)19-16(14)21/h2-9,22H,1H3 |
InChI Key |
CDVUBMPOFUSQHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(SC2=O)C3=C4C=CC=CC4=NC3=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.